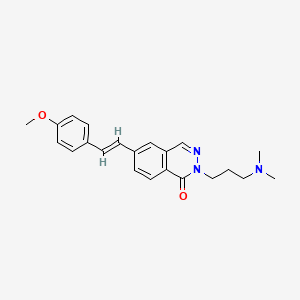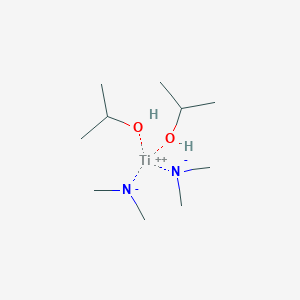![molecular formula C26H45NO21 B14795246 N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan](/img/structure/B14795246.png)
N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lacto-N-neotetraose is a significant nonfucosylated human milk oligosaccharide. It is a linear tetrasaccharide composed of d-galactose, N-acetylglucosamine, d-galactose, and d-glucose. This compound is one of the most abundant neutral core human milk oligosaccharides, accounting for approximately 6% of the total human milk oligosaccharides . It has diverse health benefits, including prebiotic, immune-modulatory, anti-inflammatory, and intestinal epithelial maturation-promoting effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lacto-N-neotetraose can be synthesized through chemical and biological methods. Chemical synthesis involves multi-step reactions and expensive raw materials, making it less favorable for large-scale production . Biological synthesis, on the other hand, utilizes cheap carbon sources and intracellular renewable donors. The synthetic pathway of lacto-N-neotetraose has been constructed by co-expressing lactose permease, β-1,3-N-acetylglucosaminyltransferase, and β-1,4-galactosyltransferase in Bacillus subtilis . This method has shown significant improvements in yield through modular pathway engineering and enzyme expression optimization .
Industrial Production Methods: Industrial production of lacto-N-neotetraose has been achieved using engineered strains of Escherichia coli and Bacillus subtilis. These strains are optimized for high-level production by enhancing the supply of key precursors and downregulating competitive pathways . The use of plasmid-free recombinant strains has also been explored to make the process more suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Lacto-N-neotetraose undergoes various chemical reactions, including glycosylation and transglycosylation. These reactions are essential for the synthesis of its derivatives, such as sialyl and fucosyl derivatives .
Common Reagents and Conditions: Common reagents used in the synthesis of lacto-N-neotetraose include uridine 5′-diphosphate-glucose and the corresponding monosaccharides . Enzymatic methods often employ bacterial glycosyltransferases and sugar nucleotide generation enzymes .
Major Products Formed: The major products formed from the reactions involving lacto-N-neotetraose include its sialyl and fucosyl derivatives, such as Lewis x pentasaccharide and sialyl Lewis x hexasaccharide .
Applications De Recherche Scientifique
Lacto-N-neotetraose has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex oligosaccharides . In biology and medicine, it is known for its prebiotic effects, enhancing immunity, regulating intestinal bacteria, and promoting cell maturation . It is also used as a nutritional fortifier in infant formula and has been approved as Generally Recognized As Safe by the U.S. Food and Drug Administration and the European Food Safety Authority .
Mécanisme D'action
The mechanism of action of lacto-N-neotetraose involves its interaction with the intestinal microbiota. It survives digestion and reaches the infant gut, where it regulates the intestinal microbiota . This regulation is crucial for enhancing immunity and promoting intestinal health . The compound also serves as a core structure for the synthesis of other functional derivatives through fucosylation and sialylation .
Comparaison Avec Des Composés Similaires
Lacto-N-neotetraose is often compared with other human milk oligosaccharides, such as lacto-N-tetraose and lacto-N-fucopentaose . These compounds share similar core structures but differ in their functional groups and biological activities. Lacto-N-neotetraose is unique due to its nonfucosylated structure and its significant presence in human milk .
List of Similar Compounds:- Lacto-N-tetraose
- Lacto-N-fucopentaose I
- Lacto-N-fucopentaose II
- Lacto-N-fucopentaose III
- Lacto-N-difucohexaose I
Propriétés
Formule moléculaire |
C26H45NO21 |
|---|---|
Poids moléculaire |
707.6 g/mol |
Nom IUPAC |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)20(46-25-18(39)15(36)12(33)7(2-28)43-25)10(5-31)45-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-9(4-30)42-23(41)17(38)16(21)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32) |
Clé InChI |
IEQCXFNWPAHHQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
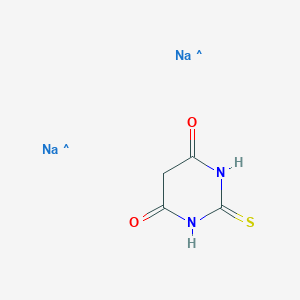
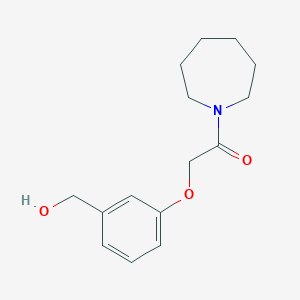
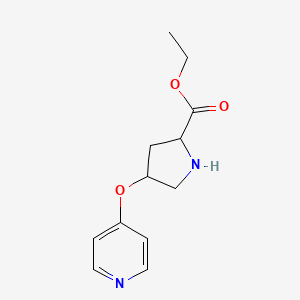
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]carbamate](/img/structure/B14795187.png)
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14795192.png)
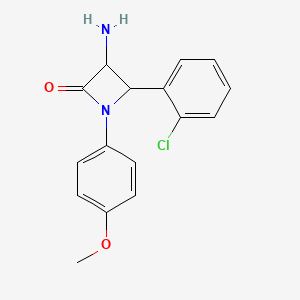
![2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B14795204.png)
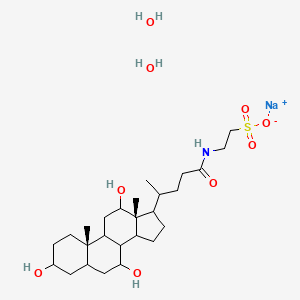
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795224.png)
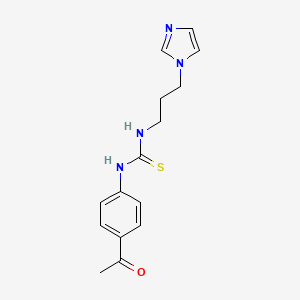
![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B14795235.png)
